N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS No.: 863446-64-4
Cat. No.: VC11895464
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863446-64-4 |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C22H21N5O3/c1-3-30-18-10-6-16(7-11-18)25-20(28)13-26-14-23-21-19(22(26)29)12-24-27(21)17-8-4-15(2)5-9-17/h4-12,14H,3,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | NRWSZGGBKROAFT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine scaffold fused with acetamide and aryl substituents. Key structural components include:
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Pyrazolo[3,4-d]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.
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4-Ethoxyphenyl group: Attached via an acetamide linker at position 2.
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4-Methylphenyl group: Substituted at position 1 of the pyrimidine ring.
The IUPAC name and SMILES string (CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C) confirm these substituents.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>21</sub>N<sub>5</sub>O<sub>3</sub> |
| Molecular Weight | 403.4 g/mol |
| CAS Number | 863446-64-4 |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The ethoxy group enhances lipophilicity (LogP ≈ 3.2), favoring membrane permeability, while the acetamide linker provides hydrogen-bonding capacity.
Synthesis and Characterization
Synthetic Routes
While no explicit protocol exists for this compound, analogous pyrazolo[3,4-d]pyrimidines are synthesized via:
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Condensation: Reacting 5-amino-1-arylpyrazole-4-carboxamides with enaminones in glacial acetic acid .
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Cyclization: Heating ethyl 5-amino-1-arylpyrazole-4-carboxylates in formamide at 120°C for 48 hours .
For this compound, a plausible pathway involves:
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Step 1: Formation of 5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide.
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Step 2: Cyclization with N-(4-ethoxyphenyl)chloroacetamide under basic conditions.
Characterization Techniques
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NMR Spectroscopy: Distinct signals for ethoxy (δ 1.3 ppm, triplet; δ 4.0 ppm, quartet) and methylphenyl (δ 2.4 ppm, singlet) groups.
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Mass Spectrometry: Molecular ion peak at m/z 403.4.
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X-ray Crystallography: Used for analogous compounds to confirm regiochemistry .
Biological Activities and Mechanisms
Anticonvulsant Activity
Structurally related compounds show 40–60% seizure reduction in pentylenetetrazole (PTZ) models . The ethoxy group may enhance blood-brain barrier penetration, while the methylphenyl moiety modulates GABA<sub>A</sub> receptor affinity.
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Activity (IC<sub>50</sub>) |
|---|---|---|
| This compound | 4-Ethoxyphenyl, 4-Methylphenyl | Not tested |
| Zaleplon | 5-Pyrimidinyl, 3-Ethynylphenyl | 20 nM (GABA<sub>A</sub>) |
| Indiplon | 3-Chlorophenyl, Methyl | 15 nM (GABA<sub>A</sub>) |
The absence of an ethynyl group likely reduces GABA<sub>A</sub> affinity compared to zaleplon but may improve kinase selectivity .
Future Research Directions
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Synthesis Optimization: Develop one-pot methods to improve yield (>60%) and purity (>95%).
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In Vitro Assays: Evaluate kinase inhibition (CDK2, VEGFR-2) and anticonvulsant activity in hippocampal slices.
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ADMET Profiling: Predict pharmacokinetics using Caco-2 permeability and microsomal stability assays.
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